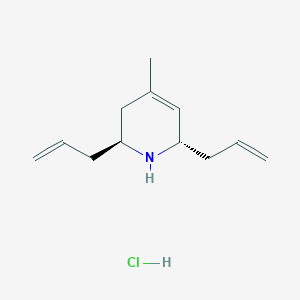
1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxamide
説明
The compound “1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxamide” is a complex organic molecule. It contains functional groups such as carboxamide and pyrrolidine, which are common in many bioactive compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through methods like reversible addition–fragmentation chain transfer (RAFT) and poly-addition .Physical And Chemical Properties Analysis
Physical and chemical properties of a compound include parameters like melting point, boiling point, solubility, etc. These properties are typically determined experimentally .科学的研究の応用
Additionally, there’s a mention of a poly (2-methoxyethyl acrylate) (PMEA) antithrombogenic surface being used in research related to human umbilical vein endothelial cells (HUVECs) .
-
Electrochemical Applications
- The compound “1-(2-Methoxyethyl)-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide” has been used in the study of ionic liquids for electrolytes in supercapacitors . The electrochemical stability of these ionic liquids was measured at different temperatures to investigate their potential use in harsh weather conditions .
- The methods of application involved measuring the electrochemical stability of the ionic liquids at different temperatures, and using linear regression with a numerical model in combination with voltammetry experiments to deduce the temperature sensitivity of both anodic and cathodic potential limits .
- The results showed that the electrochemical stability window of these ionic liquids ranged from 4.1 to 6.1 V .
-
Solvent Applications
-
Temperature-Dependent Electrochemical Stability
- The compound “1-(2-Methoxyethyl)-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide” has been used in the study of ionic liquids for electrolytes in supercapacitors .
- The electrochemical stability of these ionic liquids was measured at different temperatures (288.15, 298.15, 313.15, 333.15 and 358.15 K), to systematically investigate their potential use in harsh weather conditions .
- Linear regression with a numerical model was used in combination with voltammetry experiments to deduce the temperature sensitivity of both anodic and cathodic potential limits .
- The results showed that the electrochemical stability window of these ionic liquids ranged from 4.1 to 6.1 V .
-
Solvent Applications
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-13-3-2-10-5-6(8(9)12)4-7(10)11/h6H,2-5H2,1H3,(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBIPBJDSPOLPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC(CC1=O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



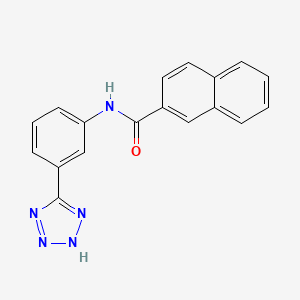
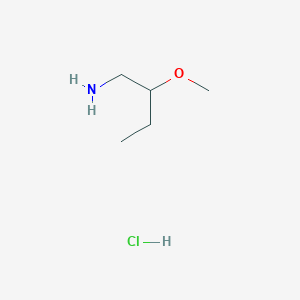

![2-[4-(4-Fluorophenyl)piperazin-1-yl]acetic acid](/img/structure/B1369073.png)
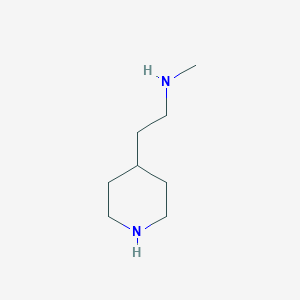
![3-[(3-Methoxyphenyl)amino]propanoic acid](/img/structure/B1369086.png)
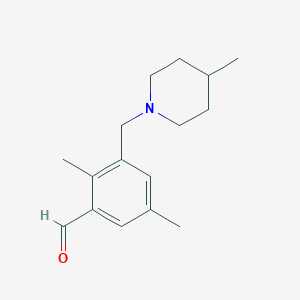
![2-Chloro-N-[1-(4-methoxyphenyl)ethyl]nicotinamide](/img/structure/B1369099.png)
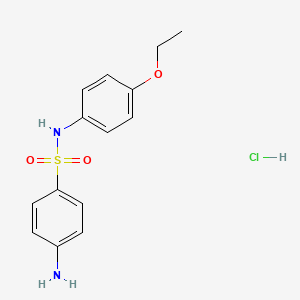
amine, chloride](/img/structure/B1369113.png)
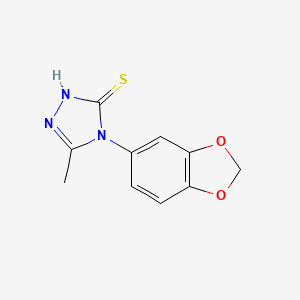
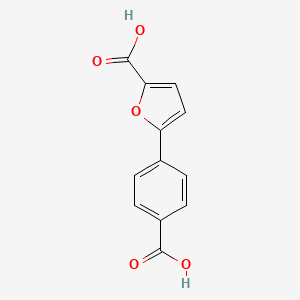
![11,11-Dimethyl-10-(2-methyl-2-propenyl)-9-azatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-triene hydrochloride](/img/structure/B1369124.png)
